2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
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Overview
Description
The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectral analyses . The structure includes a piperazine ring, which is a common structural motif found in many pharmaceuticals .Chemical Reactions Analysis
The compound has shown to have high affinity for certain receptors, such as the 5-hydroxytryptamine receptor 2A and the Alpha-1A adrenergic receptor . This suggests that it may interact with these receptors in the body, leading to its observed effects.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been confirmed by various methods, including HRMS, IR, 1H and 13C NMR experiments .Scientific Research Applications
Anticancer Properties
Synthesis and Cytotoxic Activities : Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds show anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking with active compounds against Bcl-2 protein indicated good binding affinity (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antitumor Activity Against Breast Cancer Cells : 1,2,4-Triazine derivatives bearing piperazine amide moiety were synthesized and evaluated for their potential anticancer activities. Certain compounds with 3-chlorophenyl and 4-chlorophenyl substitutions were found to be effective antiproliferative agents against MCF-7 breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Anticonvulsant and Antimicrobial Activities
Anticonvulsant and Antimicrobial Evaluation : Synthesis of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives with substituted piperazine derivatives demonstrated potential anticonvulsant activity. The antimicrobial activities of these compounds were also investigated, showing effectiveness against some bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).
Mannich Bases with Anticonvulsant Properties : New Mannich bases of N‐[(4‐arylpiperazin‐1‐yl)‐methyl]‐3‐(chlorophenyl)‐pyrrolidine‐2,5‐diones were synthesized and showed promising anticonvulsant profiles, particularly in the maximal electroshock (MES) test (Obniska, Kopytko, Zagórska, Chlebek, & Kamiński, 2010).
Synthesis and Molecular Studies
Synthesis of Novel Compounds : A study focused on the synthesis of novel compounds, including 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, highlighting its structural assignment through various analytical methods (Wujec & Typek, 2023).
Synthesis and Activity Screening : Another study synthesized 4-[(4-chlorophenyl)(phenyl) methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines, assessing their biological activity against various bacteria and fungi (J.V.Guna, Patolia, Patel, & Purohit, 2009).
Mechanism of Action
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-9-14(21)18-15(17-11)20-7-5-19(6-8-20)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIZQNQZSLZMOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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